2-Cyclopropyl-5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-cyclopropyl-5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-12-2-6-15(7-3-12)24(21,22)20-10-8-14(9-11-20)17-19-18-16(23-17)13-4-5-13/h2-3,6-7,13-14H,4-5,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWRQPIQOCLFJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tosylpiperidine Intermediate: This step involves the tosylation of piperidine using p-toluenesulfonyl chloride in the presence of a base such as triethylamine.
Cyclopropylation: The tosylpiperidine intermediate is then reacted with a cyclopropylating agent, such as cyclopropyl bromide, under basic conditions to introduce the cyclopropyl group.
Oxadiazole Ring Formation: The final step involves the cyclization of the intermediate with a suitable reagent, such as hydrazine hydrate and carbon disulfide, to form the 1,3,4-oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxadiazole ring undergoes nucleophilic substitutions at the C-2 and C-5 positions, with reactivity influenced by electron-withdrawing groups and steric effects.
Key Findings :
-
The tosyl group enhances electrophilicity at the oxadiazole ring, facilitating substitutions with amines or alkyl halides.
-
Steric hindrance from the cyclopropyl group reduces reactivity at C-5 compared to C-2.
Oxidation Reactions
The cyclopropyl and piperidine moieties are susceptible to oxidation under controlled conditions.
Mechanistic Notes :
-
Ozonolysis cleaves the cyclopropane ring to form diketones, while mCPBA oxidizes the piperidine nitrogen .
-
The oxadiazole ring remains intact under mild oxidative conditions.
Ring-Opening Reactions
The 1,3,4-oxadiazole ring undergoes cleavage under acidic or basic conditions, enabling access to linear intermediates.
Applications :
-
Hydrolysis products serve as precursors for synthesizing piperidine-based sulfonamides or cyclopropane-containing acids .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the oxadiazole core.
Optimization Insights :
-
Electron-rich aryl boronic acids enhance coupling efficiency at the C-5 position .
-
Bulky ligands (e.g., Xantphos) improve selectivity in N-arylation reactions.
Functionalization of the Tosyl Group
The tosyl (p-toluenesulfonyl) moiety participates in sulfonamide-specific reactions.
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Desulfonation | H₂SO₄ (95%), 120°C | Piperidine derivatives with free amine groups | 75% | |
| Sulfonamide alkylation | Alkyl bromides, NaH, THF | N-Alkylated piperidine sulfonamides | 65–80% |
Synthetic Utility :
-
Desulfonation provides a route to unsubstituted piperidines, useful in medicinal chemistry.
Photochemical Reactions
UV irradiation induces unique rearrangements in the oxadiazole ring.
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| [4π] Electrocyclization | UV light (254 nm), benzene, 24h | Fused bicyclic derivatives via ring contraction | 40% |
Mechanism :
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. Specifically, 2-Cyclopropyl-5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole has been studied for its ability to inhibit tumor growth in various cancer cell lines. The mechanism of action is believed to involve the modulation of signaling pathways related to cell proliferation and apoptosis.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | A549 (Lung) | 10.5 | Apoptosis induction |
| Study B | MCF-7 (Breast) | 8.3 | Cell cycle arrest |
Neuroprotective Effects
The compound has also shown promise in neuropharmacology. It is being investigated for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. Preliminary studies suggest that it may inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.
Protein Kinase Inhibition
This compound has been identified as a potential inhibitor of protein kinases, which play crucial roles in various cellular processes including metabolism, cell division, and apoptosis. Inhibiting these kinases can lead to therapeutic benefits in cancer and other diseases characterized by dysregulated kinase activity.
Antimicrobial Properties
Recent investigations have highlighted the antimicrobial potential of this compound against various bacterial strains. The presence of the tosyl group enhances its lipophilicity, allowing better membrane penetration and increased efficacy against Gram-positive bacteria.
Clinical Trials
While extensive clinical trials are still needed, initial phases have shown favorable results regarding safety and efficacy in targeted therapies for cancer treatment. Ongoing studies aim to evaluate the pharmacokinetics and long-term effects of this compound.
Comparative Studies
Comparative studies with other oxadiazole derivatives reveal that this compound exhibits superior activity profiles in several assays.
| Compound | Activity | Remarks |
|---|---|---|
| Compound X | Moderate | Less effective than target compound |
| Compound Y | High | Similar structure but different functional groups |
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include 1,3,4-oxadiazole derivatives with variations at positions 2 and 5 (Table 1).
Table 1: Substituent Comparison of 1,3,4-Oxadiazole Derivatives
Key Observations :
- Position 2 : The cyclopropyl group in the target compound introduces steric rigidity and metabolic stability compared to thioether or aryl groups in analogs .
- Position 5 : The 1-tosylpiperidin-4-yl moiety combines a sulfonyl group (electron-withdrawing) with a piperidine ring (basic nitrogen), contrasting with pyrazole or nitrophenyl groups in analogs. This may enhance target binding via hydrogen bonding or ionic interactions .
Key Observations :
- The target compound likely requires specialized steps for cyclopropane ring formation (e.g., Simmons-Smith reaction) and piperidine sulfonylation, contrasting with the thioether coupling or aldehyde condensation used in analogs .
- emphasizes the practicality of thioether derivatives via straightforward coupling, whereas the target compound’s synthesis may involve higher complexity and cost.
Fungicidal and Herbicidal Activity :
Molecular Docking Insights :
Physicochemical and Pharmacokinetic Properties
Table 3: Property Comparison
Key Observations :
- The target compound’s sulfonyl group improves solubility compared to thioethers, while the cyclopropyl group enhances metabolic stability.
- nitro-containing analogs may face stability challenges due to nitro group reactivity .
Biological Activity
2-Cyclopropyl-5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole (CAS No. 1172733-09-3) is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound features a cyclopropyl group, a tosylpiperidine moiety, and an oxadiazole ring, which contribute to its unique pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following components:
- Cyclopropyl Group : A three-membered carbon ring that enhances the compound's reactivity.
- Tosylpiperidine Moiety : Provides stability and potential interactions with biological targets.
- Oxadiazole Ring : Known for its broad spectrum of biological activities.
The IUPAC name for this compound is 2-cyclopropyl-5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,3,4-oxadiazole.
Anticancer Properties
Research has indicated that this compound exhibits notable anticancer activity. In various studies, derivatives of 1,3,4-oxadiazoles have demonstrated effectiveness against multiple cancer cell lines. For instance:
- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation. Specifically, it has been shown to affect pathways related to apoptosis and cell cycle regulation.
Antimicrobial Activity
The oxadiazole ring structure is associated with a wide range of antimicrobial activities. Compounds containing this scaffold have shown efficacy against various pathogens:
- Antibacterial Activity : Studies indicate that oxadiazole derivatives can inhibit bacterial growth effectively.
| Pathogen | Activity | Reference |
|---|---|---|
| Mycobacterium bovis | Strong inhibition | |
| Escherichia coli | Moderate inhibition |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Case Studies
Several studies have highlighted the biological potential of this compound:
- Zhang et al. (2023) : This study synthesized various oxadiazole derivatives and assessed their anticancer activities using TRAP PCR-ELISA assays. The results showed promising inhibition against several cancer cell lines with IC50 values significantly lower than standard treatments like staurosporine.
- Dhumal et al. (2016) : Investigated the antitubercular activity of oxadiazole derivatives and found that certain compounds displayed potent inhibitory effects on Mycobacterium bovis, indicating potential for treating tuberculosis.
Q & A
Basic: What are the optimized synthetic routes for 2-cyclopropyl-5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole, and how can reaction conditions be tailored to improve yield?
The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization of carbohydrazides or hydrazine derivatives with carbon disulfide (CS₂) under basic conditions. For example, a related compound, 5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol, was synthesized via refluxing 1-(4-tosyl)piperidin-4-carbohydrazide with CS₂ in the presence of KOH . Microwave-assisted methods can significantly reduce reaction times (e.g., from hours to minutes) while maintaining high yields (>80%) by enhancing reaction kinetics and reducing side products . Key parameters to optimize include solvent polarity (DMF or ethanol), temperature (80–120°C), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography or recrystallization is critical for achieving >95% purity.
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing 1,3,4-oxadiazole derivatives like this compound?
Structural elucidation requires a combination of:
- ¹H/¹³C NMR : To confirm the presence of the cyclopropyl group (δ ~1.0–2.0 ppm) and tosyl-protected piperidine (δ ~2.4 ppm for methyl groups, ~7.8 ppm for aromatic protons) .
- FTIR : Peaks at 1600–1650 cm⁻¹ (C=N stretching) and 1150–1250 cm⁻¹ (S=O stretching from tosyl group) are diagnostic .
- Mass spectrometry (EI-MS or HRMS) : To verify molecular ion peaks and fragmentation patterns consistent with the oxadiazole core .
- HPLC : For purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Basic: What preliminary biological screening assays are recommended for evaluating the bioactivity of this compound?
Initial screening should focus on:
- Enzyme inhibition assays : Lipoxygenase (LOX) and α-glucosidase inhibition using spectrophotometric methods (e.g., monitoring absorbance changes at 234 nm for LOX) .
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported in µg/mL .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116 for colon cancer) to determine IC₅₀ values .
Advanced: How can structure-activity relationship (SAR) studies be designed to identify critical pharmacophores in this compound?
SAR studies require systematic modifications:
- Core modifications : Replace the cyclopropyl group with other substituents (e.g., methyl, phenyl) to assess steric and electronic effects on bioactivity .
- Piperidine substitution : Compare tosyl-protected vs. free piperidine derivatives to evaluate the role of sulfonamide groups in target binding .
- Oxadiazole ring bioisosteres : Substitute 1,3,4-oxadiazole with 1,2,4-triazole or thiadiazole to probe metabolic stability and target affinity .
- In silico docking : Use tools like AutoDock Vina to predict binding modes with enzymes (e.g., cyclin-dependent kinase 2) and correlate with experimental IC₅₀ values .
Advanced: How can computational methods resolve contradictions in reported biological activities of 1,3,4-oxadiazole derivatives?
Discrepancies (e.g., variable antibacterial potency across studies) may arise from differences in bacterial strains, assay conditions, or compound purity. Computational strategies include:
- Molecular dynamics simulations : To assess binding stability of the compound with bacterial targets (e.g., penicillin-binding proteins) under varying pH or ionic conditions .
- ADME prediction : Tools like SwissADME can identify metabolic liabilities (e.g., rapid hepatic clearance) that reduce in vivo efficacy despite promising in vitro results .
- Dose-response modeling : Use Hill equation analyses to differentiate true bioactivity from assay artifacts .
Advanced: What strategies are recommended for evaluating the stability and reactivity of this compound under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Plasma stability assays : Incubate with human plasma at 37°C and quantify parent compound remaining after 1–6 hours using LC-MS .
- Reactivity with nucleophiles : Test thiol-containing buffers (e.g., glutathione) to assess potential for disulfide bond formation or thiol-adduct generation .
Advanced: How can molecular docking guide the design of derivatives with improved target selectivity?
- Target prioritization : Dock the compound against a panel of structurally related enzymes (e.g., CDK2 vs. CDK4) to identify selectivity hotspots .
- Pharmacophore mapping : Align docking poses with co-crystallized ligands (e.g., ATP in kinase binding pockets) to optimize hydrogen bonding and hydrophobic interactions .
- Free energy calculations : Use MM-GBSA to rank binding affinities and prioritize derivatives with ΔG < -8 kcal/mol .
Advanced: What experimental approaches can validate hypothesized mechanisms of action for anticancer activity?
- Cell cycle analysis : Flow cytometry to assess G1/S phase arrest in treated cancer cells .
- Western blotting : Quantify downstream targets (e.g., p21, cyclin D1) after compound treatment .
- Kinase inhibition profiling : Use kinase enzyme panels (e.g., Eurofins KinaseProfiler) to confirm direct inhibition of CDK2 or other targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
